molecular formula C24H29N5O5S B033875 H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester CAS No. 109064-70-2

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester

Cat. No. B033875
M. Wt: 499.6 g/mol
InChI Key: QGTJIZCTYUGOEQ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as LNT, is a synthetic molecule that has been used in scientific research for its unique properties and potential applications. LNT is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. In

Mechanism Of Action

The mechanism of action of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is based on its unique chemical structure and properties. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can undergo a reversible reaction with thiol groups in proteins, forming a covalent bond between the thiol group and the nitrophenylsulfenyl group of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. This reaction can lead to changes in protein conformation and binding interactions, which can be detected by the fluorescence properties of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.

Biochemical And Physiological Effects

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have minimal biochemical and physiological effects in vitro and in vivo. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has low toxicity and does not interfere with normal cellular processes. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can bind to proteins non-specifically, which can lead to false-positive results in some assays. Therefore, it is important to use H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in conjunction with other methods to confirm results.

Advantages And Limitations For Lab Experiments

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a stable and easy-to-use probe that can be used in a variety of assays. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a high signal-to-noise ratio, which makes it a sensitive probe for detecting protein-protein interactions and enzyme kinetics. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has some limitations. It can bind to proteins non-specifically, which can lead to false-positive results. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester also has limited solubility in some buffers, which can affect its fluorescence properties.

Future Directions

There are several future directions for research on H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop new synthetic methods for H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester that are more efficient and cost-effective. Another direction is to explore the potential therapeutic applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester as a drug candidate for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the use of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in various assays and to develop new assays that can take advantage of its unique properties.

Synthesis Methods

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized through a series of chemical reactions involving the modification of tryptophan. The first step involves the protection of the amino and carboxyl groups of tryptophan using a suitable protecting group. The second step involves the selective nitration of the phenyl ring of the tryptophan using nitric acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the deprotection of the amino and carboxyl groups to obtain the final product, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.

Scientific Research Applications

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been used in scientific research for a variety of applications. One of the main applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is as a fluorescent probe for studying protein-protein interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a unique fluorescence property that allows it to detect changes in protein conformation and binding interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has also been used as a substrate for studying enzyme kinetics and inhibition. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be used to study the mechanism of action of enzymes and inhibitors, which can provide insights into their biological functions and potential therapeutic applications.

properties

CAS RN

109064-70-2

Product Name

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

InChI

InChI=1S/C24H29N5O5S/c1-34-24(31)19(27-23(30)18(26)9-6-7-13-25)14-16-15-28(20-10-3-2-8-17(16)20)35-22-12-5-4-11-21(22)29(32)33/h2-5,8,10-12,15,18-19H,6-7,9,13-14,25-26H2,1H3,(H,27,30)/t18-,19-/m0/s1

InChI Key

QGTJIZCTYUGOEQ-OALUTQOASA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCCN)N

SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N

Canonical SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N

Other CAS RN

109064-70-2

synonyms

H-Lys-Trp(Nps)-OMe
H-lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este

Origin of Product

United States

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